molecular formula C10H12O B1597697 3-(3-Methoxyphenyl)-1-propene CAS No. 24743-14-4

3-(3-Methoxyphenyl)-1-propene

Cat. No. B1597697
CAS RN: 24743-14-4
M. Wt: 148.2 g/mol
InChI Key: GLXYYHFXAQWLEP-UHFFFAOYSA-N
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Description

“3-(3-Methoxyphenyl)-1-propene” is a chemical compound that is used as a pharmaceutical intermediate . It is a member of methoxybenzenes . Its molecular formula is C10H12O3 .


Synthesis Analysis

The synthesis of compounds similar to “3-(3-Methoxyphenyl)-1-propene” has been reported in the literature . For instance, compound 15 was obtained after recrystallization from an ethanol-H2O mixture .


Molecular Structure Analysis

The molecular structure of “3-(3-Methoxyphenyl)-1-propene” and similar compounds has been studied using various experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure .


Chemical Reactions Analysis

The chemical reactions involving “3-(3-Methoxyphenyl)-1-propene” have been studied. For example, novel (E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones were synthesized by a Claisen-Schmidt reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Methoxyphenyl)-1-propene” have been analyzed. For instance, the electron density distribution of a similar compound, (Z)-3-N-(ethyl)-2-N’-(3-methoxyphenyl imino) thiazolidine-4-one, was determined by single-crystal X-ray refinements .

Scientific Research Applications

Polymer Photovoltaics

Polymer-based photovoltaics have garnered attention for their potential in renewable energy generation. A particularly notable application involves the use of derivatives of 3-(3-Methoxyphenyl)-1-propene in polymer photovoltaic cells. Research has focused on materials like poly(3-hexylthiophene) (P3HT) and 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 (PCBM), which are among the most studied active materials for bulk-heterojunction structures in solar cells. These materials have shown power conversion efficiencies of approximately 5%, highlighting their significance in the advancement of solar technology (Dang, Hirsch, & Wantz, 2011).

Morphology and Efficiency Optimization

The efficiency of polymer photovoltaics is closely linked to the morphology of the active layer. Studies have shown that thermal annealing and the control of fullerene loading can optimize the morphology, improving the performance of devices based on P3HT and PCBM. For instance, under specific loading and annealing conditions, devices have achieved power conversion efficiencies approaching 5%, demonstrating the impact of carefully controlled fabrication processes on solar cell performance (Reyes-Reyes, Kim, & Carroll, 2005).

Nanoscale Engineering for Improved Performance

The nanostructuring of active layers in polymer solar cells has been explored to enhance their photovoltaic properties. Research into the creation of nanostructured layers using cross-linkable poly(3-hexylthiophene) derivatives demonstrates the potential to fabricate devices with well-defined morphologies. Such approaches aim to optimize the interface between donor and acceptor materials, which is crucial for efficient charge transport and collection, thereby enhancing the overall device performance (Brotas, Farinhas, Ferreira, Morgado, & Charas, 2012).

Non-Fullerene Acceptors for Organic Solar Cells

The exploration of non-fullerene acceptors in combination with polythiophene donors represents a significant area of research. By engineering the side chains of quinoxaline-based small molecular non-fullerene acceptors, researchers have been able to significantly improve the power conversion efficiency of P3HT-based organic solar cells. This demonstrates the importance of molecular design in developing high-performance photovoltaic devices (Xiao, Zhang, Li, Du, Geng, Sun, Tang, Liu, Guo, & Zhou, 2019).

Safety And Hazards

The safety data sheets of related compounds suggest that they may be toxic if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Flow biocatalysis, which incorporates enzymatic reactions into continuous flow reactors, is an emerging field that could boost the potential of biocatalysis, including reactions involving “3-(3-Methoxyphenyl)-1-propene” and similar compounds .

properties

IUPAC Name

1-methoxy-3-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-5-9-6-4-7-10(8-9)11-2/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXYYHFXAQWLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374887
Record name 3-(3-Methoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-1-propene

CAS RN

24743-14-4
Record name 1-Methoxy-3-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24743-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24743-14-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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